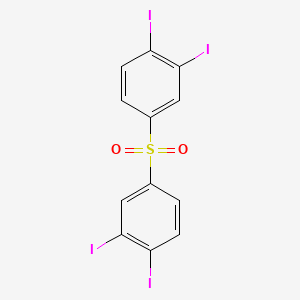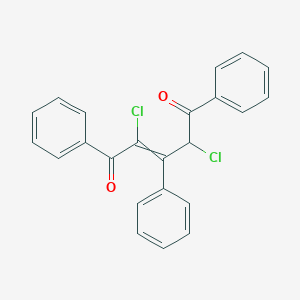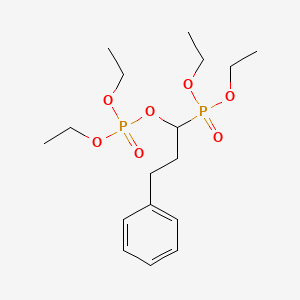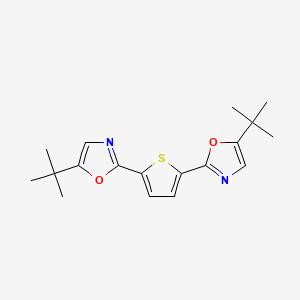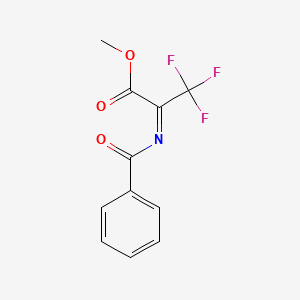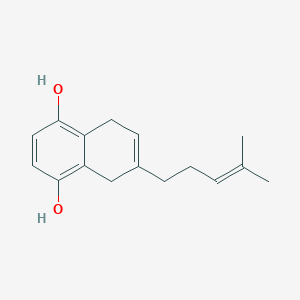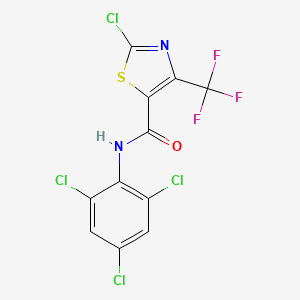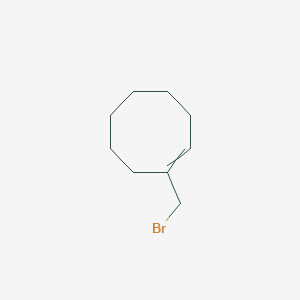
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features both aromatic and phosphanylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with triphenylphosphine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphanylidene group can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)-2-(triphenylphosphoranylidene)ethan-1-one
- 1-(3,4,5-Trimethoxyphenyl)-2-(diphenylphosphoranylidene)ethan-1-one
Uniqueness
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the trimethoxyphenyl group enhances its solubility and reactivity, while the triphenyl-lambda~5~-phosphanylidene group provides opportunities for coordination chemistry and catalysis.
Properties
CAS No. |
122682-77-3 |
|---|---|
Molecular Formula |
C29H27O4P |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C29H27O4P/c1-31-27-19-22(20-28(32-2)29(27)33-3)26(30)21-34(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-21H,1-3H3 |
InChI Key |
COVPRWBEAKDPKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


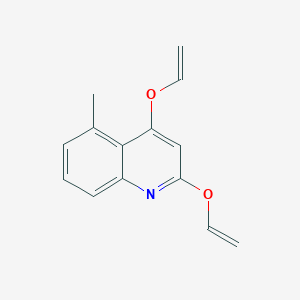
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
